Cas no 2034304-06-6 (N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide)

N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is a specialized heterocyclic compound featuring a unique structural framework combining a 1,2,5-thiadiazole moiety with a piperidine ring and a trifluoromethyl-substituted pyridine carboxamide group. This molecular architecture suggests potential utility in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole and piperidine components may contribute to selective binding interactions. Its well-defined structure makes it a valuable intermediate for medicinal chemistry applications, including the synthesis of novel enzyme inhibitors or receptor modulators. The compound's purity and stability under standard conditions further support its use in rigorous experimental settings.
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide structure
2034304-06-6 structure
Product name:N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
CAS No:2034304-06-6
MF:C14H14F3N5OS
MW:357.354071140289
CID:5332391

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide
    • N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
    • Inchi: 1S/C14H14F3N5OS/c15-14(16,17)11-2-1-9(7-18-11)13(23)20-10-3-5-22(6-4-10)12-8-19-24-21-12/h1-2,7-8,10H,3-6H2,(H,20,23)
    • InChI Key: FABSXHDPCJFJAT-UHFFFAOYSA-N
    • SMILES: S1N=CC(=N1)N1CCC(CC1)NC(C1C=NC(C(F)(F)F)=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 445
  • Topological Polar Surface Area: 99.2
  • XLogP3: 2.2

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6549-1813-3mg
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
2034304-06-6
3mg
$94.5 2023-09-08
Life Chemicals
F6549-1813-30mg
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
2034304-06-6
30mg
$178.5 2023-09-08
Life Chemicals
F6549-1813-20μmol
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
2034304-06-6
20μmol
$118.5 2023-09-08
Life Chemicals
F6549-1813-5mg
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
2034304-06-6
5mg
$103.5 2023-09-08
Life Chemicals
F6549-1813-10μmol
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
2034304-06-6
10μmol
$103.5 2023-09-08
Life Chemicals
F6549-1813-1mg
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
2034304-06-6
1mg
$81.0 2023-09-08
Life Chemicals
F6549-1813-15mg
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
2034304-06-6
15mg
$133.5 2023-09-08
Life Chemicals
F6549-1813-50mg
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
2034304-06-6
50mg
$240.0 2023-09-08
Life Chemicals
F6549-1813-40mg
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
2034304-06-6
40mg
$210.0 2023-09-08
Life Chemicals
F6549-1813-4mg
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
2034304-06-6
4mg
$99.0 2023-09-08

Additional information on N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide

Introduction to N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide (CAS No. 2034304-06-6)

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2034304-06-6, represents a fascinating intersection of heterocyclic chemistry and medicinal chemistry, offering potential applications in the treatment of various diseases. The molecular structure of this compound features a complex arrangement of functional groups, including a thiadiazole ring, a piperidine moiety, and a trifluoromethyl-substituted pyridine carboxamide. Each of these components contributes to the unique pharmacological properties of the compound, making it a subject of intense study in academic and industrial research settings.

The thiadiazole ring is a key structural feature of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide, known for its presence in numerous bioactive molecules. Thiadiazoles are heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The incorporation of a thiadiazole moiety into the molecular framework of this compound suggests potential therapeutic benefits in modulating biological pathways associated with these activities. Recent studies have highlighted the importance of thiadiazole derivatives in drug discovery, particularly for their ability to interact with specific targets within biological systems.

Complementing the thiadiazole component is the piperidine moiety, which is another critical structural element in this compound. Piperidine derivatives are commonly found in pharmaceuticals due to their favorable pharmacokinetic properties and ability to enhance drug solubility. The presence of a piperidine ring in N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide likely contributes to its stability and bioavailability, making it an attractive candidate for further development. Research has demonstrated that piperidine-based compounds can serve as effective scaffolds for designing novel therapeutic agents with improved efficacy and reduced toxicity.

The third major component of this compound is the trifluoromethyl-substituted pyridine carboxamide. The trifluoromethyl group is a well-known pharmacophore that enhances the metabolic stability and binding affinity of drug candidates. Pyridine carboxamides are also frequently employed in medicinal chemistry due to their ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The combination of these features in N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide suggests that it may possess unique pharmacological properties suitable for addressing complex diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the potential interactions between N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide and biological targets. These studies have revealed that the compound can bind effectively to various enzymes and receptors involved in disease pathways. For instance, preliminary computational analyses indicate that this compound may interact with enzymes such as kinases and phosphodiesterases, which are implicated in cancer progression and inflammatory responses. Additionally, the trifluoromethyl group may enhance binding affinity by increasing lipophilicity and reducing metabolic degradation.

In vitro studies have begun to explore the pharmacological effects of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yll]piperidin)-4-yI]-6-(trifluoromethyl)pyridine -3-carboxamide on selected biological models. These experiments have shown promising results regarding its ability to modulate cellular processes associated with disease mechanisms. For example, cell-based assays have demonstrated inhibitory activity against certain kinases at concentrations comparable to those observed for known therapeutic agents. Furthermore, preliminary toxicology studies suggest that the compound exhibits low toxicity profiles in mammalian cells when tested at relevant concentrations.

The synthesis of N-[1-(1,2 5-thiadiazol -3 -y l)piperidin -4 -y l] -6 -(trifluoromethyl )pyridine -3 -carboxamide represents an achievement in synthetic organic chemistry due to its complex molecular architecture. The synthesis involves multiple steps requiring precise control over reaction conditions and reagent selection to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct key functional groups within the molecule efficiently.

The potential applications of this compound extend across multiple therapeutic areas based on its unique structural features . In oncology , for instance , it shows promise as an inhibitor targeting aberrant signaling pathways involved cancer growth . Its ability interact with kinases could make it effective against tumors driven by specific genetic mutations . Similarly , its anti-inflammatory properties may make it valuable treating chronic inflammatory disorders where dysregulation kinase activity plays significant role .

In conclusion , N-[ 1 -( 1 , 25 -th iad az ol - 3 -y l ) piper id ine - 4 - y l ] - 6 -( trif luoro methyl ) py rid ine - 3 - ca rbox am ide ( CAS No . 2034304 - 06 - 6 ) is an intriguing chemical entity with significant potential pharmaceutical applications . Its unique combination structural features , including thiad az ole , piper id ine , an d trif luoro methyl substituents , endows it with promising bio logical activities across diverse disease indications . Ongoing research efforts aim further elucidate its mechanism action optimize its pharmacological profile through structure-based drug design approaches . As our understanding deepens about how this remarkable molecule functions within biological systems , we anticipate seeing more innovative therapeutic strategies emerge from investigations into compounds like this one .

Recommend Articles

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.